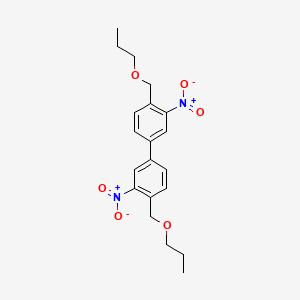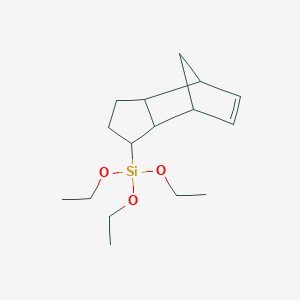
Triethoxy(2,3,3a,4,7,7a-hexahydro-1H-4,7-methanoinden-1-yl)silane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Triethoxy(2,3,3a,4,7,7a-hexahydro-1H-4,7-methanoinden-1-yl)silane is a silane compound with the molecular formula C16H28O3Si . It is characterized by its unique structure, which includes a hexahydro-1H-4,7-methanoindenyl group attached to a triethoxysilane moiety . This compound is used in various industrial and scientific applications due to its reactivity and functional properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Triethoxy(2,3,3a,4,7,7a-hexahydro-1H-4,7-methanoinden-1-yl)silane typically involves the reaction of the corresponding hexahydro-1H-4,7-methanoindenyl derivative with triethoxysilane under controlled conditions . The reaction is usually carried out in the presence of a catalyst, such as a platinum or palladium complex, to facilitate the formation of the silane bond .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as distillation and purification to ensure the final product meets industry standards .
化学反応の分析
Types of Reactions
Triethoxy(2,3,3a,4,7,7a-hexahydro-1H-4,7-methanoinden-1-yl)silane undergoes various chemical reactions, including:
Hydrolysis: Reacts with water to form silanols and ethanol.
Condensation: Silanols formed from hydrolysis can further condense to form siloxane bonds.
Substitution: The ethoxy groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of water or moisture.
Condensation: Catalyzed by acids or bases to promote siloxane bond formation.
Substitution: Requires nucleophiles such as amines or alcohols.
Major Products
Hydrolysis: Produces silanols and ethanol.
Condensation: Forms siloxane polymers.
Substitution: Yields various substituted silanes depending on the nucleophile used.
科学的研究の応用
Triethoxy(2,3,3a,4,7,7a-hexahydro-1H-4,7-methanoinden-1-yl)silane is utilized in several scientific research fields:
作用機序
The mechanism of action of Triethoxy(2,3,3a,4,7,7a-hexahydro-1H-4,7-methanoinden-1-yl)silane involves its ability to form strong bonds with various substrates through its silane group. The triethoxy groups can hydrolyze to form silanols, which can then condense to form siloxane bonds with other silanols or hydroxyl groups on surfaces . This property makes it valuable for surface modification and adhesion applications .
類似化合物との比較
Similar Compounds
- Triethoxy(2,3,3a,4,7,7a-hexahydro-4,7-methano-1H-inden-1-yl)silane .
- Triethoxy(2,3,3a,4,7,7a-hexahydro-4,7-methano-1H-inden-6-yl)silane .
- Triethoxy(2,3,3a,4,7,7a-hexahydro-4,7-methano-1H-inden-2-yl)silane .
Uniqueness
Triethoxy(2,3,3a,4,7,7a-hexahydro-1H-4,7-methanoinden-1-yl)silane is unique due to its specific structural configuration, which imparts distinct reactivity and functional properties compared to other similar silane compounds . Its ability to form stable siloxane bonds and modify surfaces makes it particularly valuable in various applications .
特性
CAS番号 |
144333-64-2 |
|---|---|
分子式 |
C16H28O3Si |
分子量 |
296.48 g/mol |
IUPAC名 |
triethoxy(3-tricyclo[5.2.1.02,6]dec-8-enyl)silane |
InChI |
InChI=1S/C16H28O3Si/c1-4-17-20(18-5-2,19-6-3)15-10-9-14-12-7-8-13(11-12)16(14)15/h7-8,12-16H,4-6,9-11H2,1-3H3 |
InChIキー |
DBRWIQZDYIJZET-UHFFFAOYSA-N |
正規SMILES |
CCO[Si](C1CCC2C1C3CC2C=C3)(OCC)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


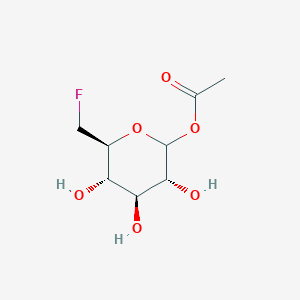
![Phenol, 3-[4-amino-7-(1-methylethyl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl]-](/img/structure/B12541840.png)
![4-[2-(Dimethylamino)ethyl]morpholin-3-one](/img/structure/B12541843.png)
![4H-1-Benzopyran-4-one, 5,7-dihydroxy-2-[2-(4-hydroxyphenyl)ethenyl]-](/img/structure/B12541846.png)
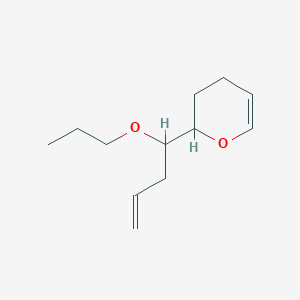
![N-[5-(Phenylselanyl)pentyl]benzamide](/img/structure/B12541861.png)
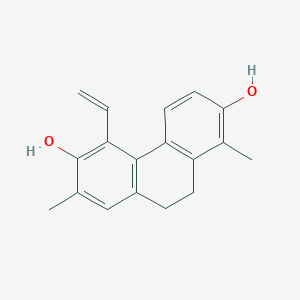
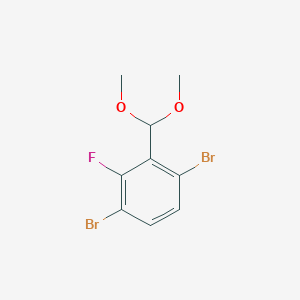
![Benzoic acid, 3-[3-[4-(1-methylethoxy)phenyl]-2-oxo-1-imidazolidinyl]-](/img/structure/B12541889.png)
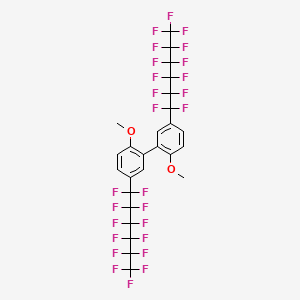
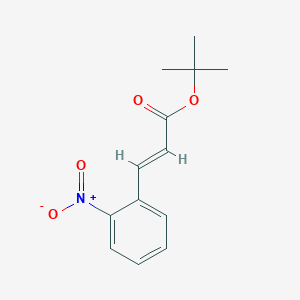
![4,5-Bis[(thiiran-2-yl)disulfanyl]-1,3-dithiolane](/img/structure/B12541905.png)
